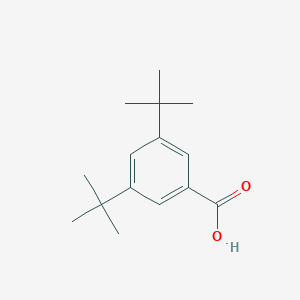

3,5-ジ-tert-ブチル安息香酸

概要

説明

3,5-Di-tert-butylbenzoic acid (DTBA) is a synthetic organic compound belonging to the class of aromatic compounds known as benzoic acids. It is a white crystalline solid with a molecular formula of C13H20O2. DTBA is widely used in the synthesis of various organic compounds, including pharmaceuticals and other biologically active compounds. It is also used as a preservative in food and cosmetics. DTBA has a wide range of applications in the fields of medicinal chemistry and biochemistry.

科学的研究の応用

有機合成

3,5-ジ-tert-ブチル安息香酸: は、特に5,5-ジ-tert-ブチルアニリニウム硫酸塩の調製において有機合成で使用されます . この化合物はさまざまな有機反応の前駆体として役立ち、有機化学におけるさらなる研究開発のための複雑な分子の合成を可能にします。

材料科学

材料科学では、この化合物の誘導体は、新しいポリマー材料の創出における可能性について調査されています。 かさ高いtert-ブチル基によるその堅牢な構造は、ポリマーの特性を修飾するための候補となり、潜在的に安定性と耐久性が向上した材料につながります .

環境科学

環境科学の研究では、環境センサーや吸収剤の開発における3,5-ジ-tert-ブチル安息香酸の使用について調査が行われています。 その化学的特性は、汚染物質を検出または捕捉するために利用でき、環境モニタリングと浄化活動を支援します .

食品産業

食品製品には直接使用されていませんが、3,5-ジ-tert-ブチル安息香酸は、食品包装技術に用途がある可能性があります。 酸化や湿気に対する保護特性を強化するために包装材料に組み込む可能性は、食品製品の賞味期限を延ばすための関心のある分野となる可能性があります .

化粧品

化粧品業界では、この酸は抗酸化特性について研究される可能性があります。抗酸化剤は、製品の劣化を防ぎ、賞味期限を延ばすために、化粧品の配合において不可欠です。 この化合物の構造は、さまざまな化粧品製品において有効な安定剤となる可能性を示唆しています .

エネルギー部門

エネルギー部門は、バッテリー技術におけるこの化合物の潜在的な用途から恩恵を受ける可能性があります。 その化学的安定性と酸化に対する耐性は、バッテリーの電解質溶液で使用したり、電極材料の一部として使用したりするための候補になります .

エレクトロニクス

3,5-ジ-tert-ブチル安息香酸: は、電子材料の開発、特にエレクトロニクス業界で用途が見つかる可能性があります。 その絶縁特性と熱安定性は、電流と熱に対する高い抵抗が必要なコンポーネントの製造に役立ちます .

医学

検索結果に医学における特定の用途は直接記載されていませんが、3,5-ジ-tert-ブチル安息香酸のような化合物は、しばしば医薬品研究で役割を果たします。 それらは、医薬品開発のための中間体の合成に使用されるか、または創薬におけるハイスループットスクリーニングのための化合物ライブラリの1部として使用されます .

Safety and Hazards

3,5-Di-tert-butylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

作用機序

Mode of Action

The compound’s structure, which includes two tert-butyl groups and a carboxylic acid group, suggests it may interact with its targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Without identified targets, it’s challenging to determine the specific biochemical pathways affected by 3,5-Di-tert-butylbenzoic acid. It’s worth noting that benzoic acid derivatives can participate in various biochemical processes, potentially influencing pathways related to cellular metabolism and signaling .

Pharmacokinetics

The compound’s hydrophobic nature suggests it may have low water solubility, potentially affecting its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-Di-tert-butylbenzoic acid. For instance, the compound’s ionization state and thus its reactivity can be affected by pH .

特性

IUPAC Name |

3,5-ditert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(13(16)17)8-12(9-11)15(4,5)6/h7-9H,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTSLPBQVXUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167341 | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16225-26-6 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16225-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016225266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(tert-butyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the bulky tert-butyl groups in 3,5-di-tert-butylbenzoic acid?

A1: The presence of the two tert-butyl groups in 3,5-di-tert-butylbenzoic acid leads to interesting steric effects. [] These bulky groups can influence the reactivity of the molecule, for example, by accelerating reactions like the Schmidt reaction due to steric assistance. Additionally, the tert-butyl groups can affect the molecule's binding affinity to targets, which is relevant in drug design. []

Q2: How do substituents on the benzene ring of 3,5-di-tert-butylbenzoic acid affect its acidity?

A2: Research has shown that the presence of halogens (chlorine, bromine, iodine) at the 2-position of the benzene ring in 3,5-di-tert-butylbenzoic acid leads to an unexpected increase in the dissociation constant (pKa) of the acid. [, ] This effect might be explained by the electronic interactions between the halogen substituents and the carboxyl group.

Q3: Has 3,5-di-tert-butylbenzoic acid been used in the synthesis of any biologically active compounds?

A3: Yes, 3,5-di-tert-butylbenzoic acid serves as a crucial starting material in the synthesis of ALRT1550 (also known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid). [] ALRT1550 is a potent retinoic acid receptor ligand with antiproliferative properties, currently undergoing clinical trials for chemotherapy.

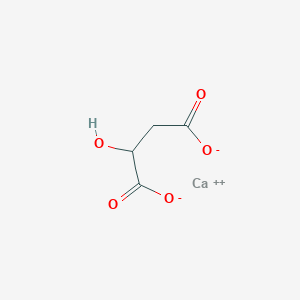

Q4: Can 3,5-di-tert-butylbenzoic acid act as a ligand in coordination chemistry?

A4: Absolutely. Research shows that 3,5-di-tert-butylbenzoic acid can act as a ligand, forming polynuclear complexes with various metal ions like cobalt(II). [] Additionally, it has been used to synthesize heterometallic trinuclear complexes with cadmium, cobalt, and copper. [] This property makes it valuable in developing new materials with unique magnetic properties.

Q5: Is there structural information available for 3,5-di-tert-butylbenzoic acid?

A5: Yes, the crystal structure of 3,5-di-tert-butylbenzoic acid (DTBB) has been determined. [] This information is crucial in understanding the molecule's physical properties and potential applications in various fields.

Q6: Are there any reported methods for synthesizing derivatives of 3,5-di-tert-butylbenzoic acid?

A6: Researchers have successfully synthesized various chlorinated derivatives of 3,5-di-tert-butylbenzene using 3,5-di-tert-butylacetanilide and 3,5-di-tert-butylbenzoic acid as starting materials. [] This showcases the versatility of 3,5-di-tert-butylbenzoic acid as a building block for synthesizing more complex molecules.

Q7: What are the potential applications of 3,5-di-tert-butylbenzoic acid and its derivatives?

A7: Given its structural features and reactivity, 3,5-di-tert-butylbenzoic acid holds potential for various applications:

- Ligand in coordination chemistry: Its ability to form complexes with metal ions can be utilized in developing new materials with tailored magnetic properties. [, ]

- Building block for organic synthesis: It serves as a precursor for synthesizing more complex molecules, including biologically active compounds like ALRT1550. []

- Catalyst or reagent: Its steric properties may offer advantages in specific reactions, potentially leading to new catalytic applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)